molecular formula C15H10ClFN2S B12899240 2-Chlorobenzyl 6-fluoro-4-cinnolinyl sulfide CAS No. 1810-23-7

2-Chlorobenzyl 6-fluoro-4-cinnolinyl sulfide

Cat. No.: B12899240
CAS No.: 1810-23-7
M. Wt: 304.8 g/mol
InChI Key: LDIHILQPRKEBKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chlorobenzyl 6-fluoro-4-cinnolinyl sulfide is a chemical compound with the molecular formula C15H10ClFN2S and a molecular weight of 304.77 g/mol . This compound is characterized by the presence of a chlorobenzyl group, a fluoro substituent on the cinnoline ring, and a sulfide linkage. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chlorobenzyl 6-fluoro-4-cinnolinyl sulfide typically involves the reaction of 2-chlorobenzyl chloride with 6-fluoro-4-cinnolinethiol under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to optimize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Chlorobenzyl 6-fluoro-4-cinnolinyl sulfide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Chlorobenzyl 6-fluoro-4-cinnolinyl sulfide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chlorobenzyl 6-fluoro-4-cinnolinyl sulfide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. It can also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chlorobenzyl 6-fluoro-4-cinnolinyl sulfide is unique due to the presence of the cinnoline ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications in research and industry .

Properties

CAS No.

1810-23-7

Molecular Formula

C15H10ClFN2S

Molecular Weight

304.8 g/mol

IUPAC Name

4-[(2-chlorophenyl)methylsulfanyl]-6-fluorocinnoline

InChI

InChI=1S/C15H10ClFN2S/c16-13-4-2-1-3-10(13)9-20-15-8-18-19-14-6-5-11(17)7-12(14)15/h1-8H,9H2

InChI Key

LDIHILQPRKEBKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CSC2=CN=NC3=C2C=C(C=C3)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.